molecular formula C11H9F2I B2418343 1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-50-8

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2418343
CAS RN: 2287333-50-8
M. Wt: 306.094
InChI Key: HSQZTKPHBXABQB-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic compound that belongs to the class of compounds known as bicyclo[1.1.1]pentanes (BCPs) . BCPs have generated considerable interest in recent years due to their role as phenyl bioisosteres . Inclusion of these groups in the place of phenyl rings can serve to eliminate metabolic liabilities in drug molecules and on occasion can even provide substances with greater potency than the corresponding aryl analogues .


Synthesis Analysis

The synthesis of BCPs is enabled from an α-allyldiazoacetate precursor in a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask . This process provides rapid access to 2,2-difluorobicyclo[1.1.1]pentanes . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a high-value bioisostere for para-substituted arenes as well as for tert-butyl groups and alkynes . The structure also includes a 3,4-difluorophenyl group and an iodine atom attached to the bicyclo[1.1.1]pentane core.


Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” are likely to be influenced by the presence of the bicyclo[1.1.1]pentane core and the 3,4-difluorophenyl group. The synthesis of these compounds involves a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene .

Future Directions

The future directions in the research and application of “1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” and similar compounds could involve further exploration of their potential as bioisosteres in drug design . There may also be opportunities for developing new synthetic approaches to these compounds and expanding their range of applications .

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZTKPHBXABQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

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